molecular formula C14H10F4N2O B5050718 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea

1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B5050718
M. Wt: 298.23 g/mol
InChI Key: QLDHOGGKWWNHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a fluorinated aromatic system. The molecule contains two distinct aryl groups: a 2-fluorophenyl moiety and a 4-(trifluoromethyl)phenyl group. The fluorine atom at the ortho position on the phenyl ring and the electron-withdrawing trifluoromethyl group at the para position on the adjacent phenyl ring contribute to its unique electronic and steric properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O/c15-11-3-1-2-4-12(11)20-13(21)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHOGGKWWNHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-fluoroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Chloride Channel Blockers :
    • Research indicates that derivatives of urea compounds, including 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea, can serve as chloride channel blockers. These compounds are being investigated for their therapeutic potential in treating conditions associated with abnormal chloride ion transport, such as cystic fibrosis and certain types of hypertension .
  • Anticancer Activity :
    • Several studies have reported that urea derivatives exhibit anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and prostate cancers. This is attributed to its ability to interfere with cellular signaling pathways critical for tumor growth .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy is being evaluated for potential use in developing new antibiotics to combat resistant bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
Chloride Channel BlockerModerate
Anticancer ActivityHigh
Antimicrobial ActivityModerate

Case Study 1: Chloride Channel Blockade

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of urea derivatives, including the target compound, and evaluated their effectiveness as chloride channel blockers. The results indicated that the compound inhibited chloride currents in a dose-dependent manner, suggesting its potential utility in treating diseases linked to chloride transport dysfunction .

Case Study 2: Anticancer Effects

A recent investigation focused on the anticancer properties of several urea derivatives, including 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea. The study found that this compound significantly reduced cell viability in breast cancer cell lines compared to controls, implicating its role as a potential chemotherapeutic agent .

Case Study 3: Antimicrobial Efficacy

Another study explored the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited notable inhibition zones, indicating its effectiveness as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ortho vs. Para Substituents: Compound 11j (1-(2-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) shares structural similarity but positions the trifluoromethyl group at the ortho position instead of para. This positional isomerism reduces steric hindrance but may alter binding affinity in enzyme pockets. The yield for 11j (88.1%) is slightly higher than that of the target compound’s analogs, suggesting synthetic accessibility .

Heterocyclic Modifications

  • Thiazole-Piperazine Derivatives :

    • Compound 11d (1-(4-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) incorporates a thiazole-piperazine-hydrazinyl extension. This modification increases molecular weight (534.1 g/mol) and introduces hydrogen-bonding sites, which may enhance target engagement but reduce membrane permeability .
  • Pyrimidine-Based Ureas :

    • 8i (1-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea) replaces one aryl group with a pyrimidine ring. The pyrimidine’s nitrogen atoms likely improve water solubility and π-stacking interactions, as seen in kinase inhibitors like sorafenib analogs .

Alkyl vs. Aryl Chains

  • Heptyl Ureas: Compound 27 (1-(2-fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea) substitutes the second aryl group with a heptyl chain.

Biological Activity

1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea, also known by its CAS number 710291-52-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer activity, anti-inflammatory effects, and other pharmacological implications based on recent studies.

  • Molecular Formula : C14H10F4N2O
  • Molecular Weight : 298.24 g/mol
  • Structure : The compound features a urea functional group attached to two aromatic rings, one of which contains a fluorine atom and the other a trifluoromethyl group.

Anticancer Activity

Recent studies have demonstrated that 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.0Induction of apoptosis via caspase activation
A5496.5Cell cycle arrest at G2/M phase
MCF-74.8Inhibition of tubulin polymerization

The mechanism behind the anticancer activity appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. Docking studies suggest that the compound interacts with the colchicine binding site on tubulin, further supporting its role as an antitumor agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies indicated that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in activated macrophages.

Assay Type Result
TNF-alpha ReleaseDecreased by 50% at 10 µM
IL-6 ReleaseDecreased by 40% at 10 µM

These findings suggest that 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea may be a promising candidate for further development in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various experimental models:

  • Study on Lung Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in A549 xenograft models. The study reported a tumor growth inhibition rate of over 70% compared to control groups .
  • Inflammation Model in Mice : In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory therapeutic agent .
  • Mechanistic Insights : Molecular docking simulations revealed that the compound binds effectively to key targets involved in cancer and inflammation pathways, including tubulin and certain kinases associated with inflammatory responses .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)urea?

The synthesis typically involves coupling an isocyanate derivative with an amine under controlled conditions. A common approach includes:

  • Step 1: Reacting 2-fluoroaniline with triphosgene to generate the corresponding isocyanate intermediate.
  • Step 2: Coupling the isocyanate with 4-(trifluoromethyl)aniline in anhydrous dichloromethane at 0–5°C for 12–24 hours .
  • Optimization: Yield (60–85%) depends on reaction time, solvent purity, and catalyst use (e.g., DMAP). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: How is the structural integrity of this urea derivative validated?

Key characterization techniques include:

  • NMR Spectroscopy: 1H/13C NMR confirms the urea linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~155 ppm for carbonyl carbon). Discrepancies >0.1 ppm from predicted shifts warrant re-analysis .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]+) with <5 ppm error .
  • Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (±0.3%) to confirm stoichiometry .

Advanced: How do substituent positions (e.g., 2-fluoro vs. 4-trifluoromethyl) influence biological activity?

Structure-activity relationship (SAR) studies highlight:

Substituent Position Impact on Activity Reference
2-FluorophenylEnhances metabolic stability by reducing cytochrome P450 interactions
4-TrifluoromethylphenylIncreases lipophilicity (logP ~3.5), improving membrane permeability
Ortho-fluorine steric effects may hinder target binding, necessitating computational docking to optimize substituent orientation .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., IC50 variability)?

Methodological strategies include:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and radiometric methods to rule out assay-specific artifacts .
  • Buffer Optimization: Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions, reducing false positives .
  • Batch Analysis: Compare compound purity (>98% vs. 95%) across studies; impurities ≥2% can skew results .

Advanced: What computational tools are recommended for predicting target interactions?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., EGFR). Prioritize poses with ΔG ≤ -8 kcal/mol .
  • QSAR Modeling: Train models on datasets with ≥50 analogs to predict ADMET properties (e.g., bioavailability, toxicity) .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .

Advanced: What experimental approaches identify off-target effects in cellular assays?

  • Affinity Proteomics: Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to detect non-target protein binders .
  • Kinome Screening: Use kinase profiling panels (e.g., Eurofins) to evaluate selectivity across 400+ kinases .
  • CRISPR-Cas9 Knockout: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

  • Challenge 1: Low yield in coupling steps due to moisture sensitivity.
    • Solution: Use anhydrous solvents and Schlenk-line techniques under nitrogen .
  • Challenge 2: Chromatography bottlenecks during purification.
    • Solution: Switch to recrystallization (ethanol/water) for >90% recovery .
  • Challenge 3: Byproduct formation (e.g., ureas from residual amines).
    • Solution: Pre-purify intermediates via acid-base extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.